

Application Note: 2-Isopropyl-4,5-dimethylthiazole as a Flavor Standard

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-4,5-dimethylthiazole**

Cat. No.: **B1584073**

[Get Quote](#)

Introduction: The Role of Thiazoles in Flavor Chemistry

Thiazoles are a critical class of heterocyclic compounds containing both sulfur and nitrogen, renowned for their significant contributions to the aromas of cooked, roasted, and nutty foods. Their formation, often through the Maillard reaction during thermal processing, results in potent, low-threshold aroma compounds that define the sensory profile of products like roasted meat, coffee, cocoa, and nuts.[\[1\]](#)

Among these, **2-Isopropyl-4,5-dimethylthiazole** (CAS No. 53498-30-9) is a noteworthy compound valued for its complex and powerful aroma profile.[\[2\]](#)[\[3\]](#) This application note provides a comprehensive guide for researchers, flavor chemists, and quality control professionals on the effective use of **2-Isopropyl-4,5-dimethylthiazole** as an analytical and sensory standard. We will detail its physicochemical properties, sensory characteristics, and provide validated protocols for its application in instrumental and sensory analysis.

Physicochemical and Sensory Profile

A thorough understanding of the compound's properties is fundamental to its successful application as a standard.

Physicochemical Data

The key properties of **2-Isopropyl-4,5-dimethylthiazole** are summarized below. This data is essential for preparing accurate standard solutions and selecting appropriate analytical instrumentation.

Property	Value	Source(s)
CAS Number	53498-30-9	[2] [3]
IUPAC Name	4,5-dimethyl-2-propan-2-yl-1,3-thiazole	[2]
Molecular Formula	C ₈ H ₁₃ NS	[2] [3]
Molecular Weight	155.26 g/mol	[2] [3]
Appearance	Pale yellow liquid to solid	[4] [5]
Boiling Point	244.00 °C @ 760.00 mm Hg	[4] [5]
Flash Point	75.56 °C (168.00 °F) TCC	[4] [5]
Solubility	Soluble in alcohol; Water solubility approx. 67.69 mg/L @ 25°C (est)	[4] [5]
Kovats RI (non-polar)	1109, 1097, 1102	[2]
Kovats RI (polar)	1436, 1433, 1439	[2]

Sensory Characteristics

2-Isopropyl-4,5-dimethylthiazole is recognized for a potent and complex aroma profile. Its character is often described with the following descriptors:

- Primary Notes: Nutty, roasted, earthy.[\[6\]](#)
- Secondary Notes: Cocoa-like, coffee, and subtle meaty undertones.[\[6\]](#)

This profile makes it an invaluable reference standard for quality control in the food industry, particularly for products where roasted notes are a key quality driver, such as coffee, roasted

nuts, and savory snacks.[1][4] It is also used as a flavoring agent to impart or enhance these specific notes in food systems.[7]

Protocols for Application as a Flavor Standard

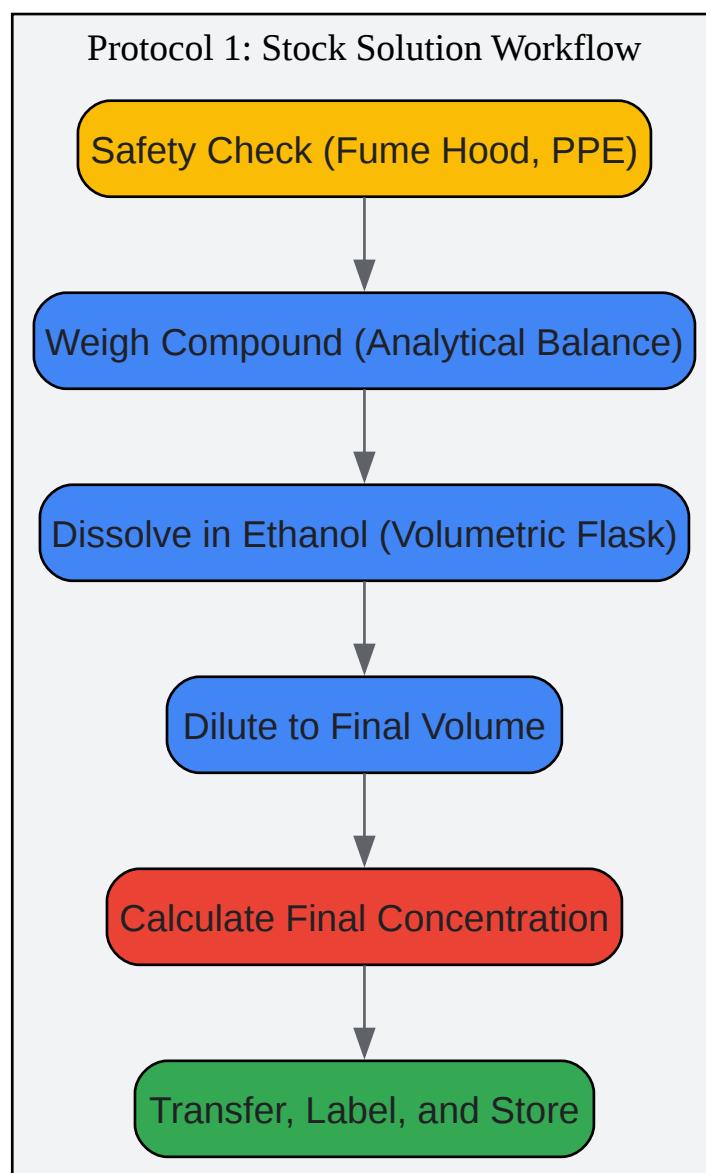
The integrity of any analysis depends on the accurate preparation and application of standards. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Preparation of a Certified Stock Solution

Objective: To prepare a concentrated and accurate stock solution of **2-Isopropyl-4,5-dimethylthiazole** to be used for subsequent dilutions in analytical and sensory experiments.

Causality: The accuracy of all subsequent working standards is entirely dependent on the precision of this initial stock solution. The choice of solvent is critical; it must fully solubilize the compound without reacting with it or interfering with subsequent analyses. High-purity ethanol is often selected for its volatility (ideal for GC analysis) and its relatively neutral sensory profile at high dilutions.

Materials:


- **2-Isopropyl-4,5-dimethylthiazole** ($\geq 98\%$ purity)
- Ethanol (200 proof, HPLC or spectrophotometric grade)
- Class A Volumetric Flasks (e.g., 10 mL, 100 mL)
- Calibrated Analytical Balance (readable to 0.1 mg)
- Calibrated Micropipettes or Gastight Syringes
- Amber glass vials with PTFE-lined caps

Procedure:

- **Safety First:** Conduct all handling of the neat compound and concentrated solutions within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE),

including nitrile gloves, safety glasses, and a lab coat.[8]

- Tare and Weigh: Accurately weigh approximately 100 mg of **2-Isopropyl-4,5-dimethylthiazole** directly into a 100 mL Class A volumetric flask. Record the exact weight (e.g., 0.1012 g).
- Initial Solubilization: Add approximately 50 mL of high-purity ethanol to the flask. Swirl gently or sonicate briefly until the compound is fully dissolved.
- Dilution to Volume: Carefully add ethanol to the flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
- Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
- Concentration Calculation: Calculate the precise concentration of the stock solution.
 - Concentration (mg/mL) = Weight of Compound (mg) / Volume of Flask (mL)
 - Example: $101.2 \text{ mg} / 100 \text{ mL} = 1.012 \text{ mg/mL}$
- Storage and Labeling: Transfer the stock solution to an amber glass vial, tightly sealed with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C to minimize degradation.[9]

[Click to download full resolution via product page](#)

Workflow for preparing a certified stock solution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

Objective: To accurately quantify **2-Isopropyl-4,5-dimethylthiazole** in a complex sample matrix (e.g., a flavor formulation or food extract) using an external calibration method.

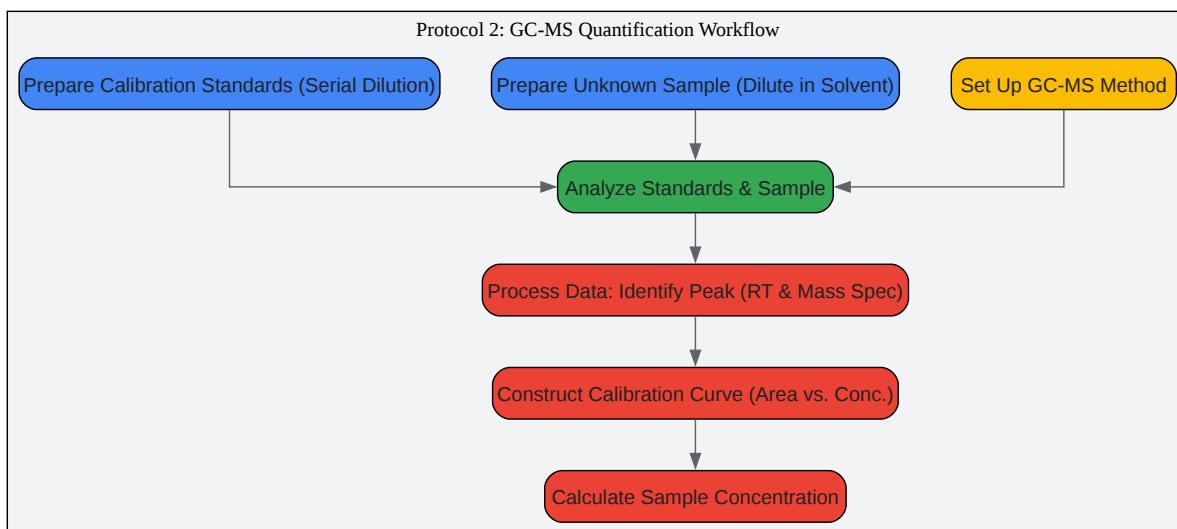
Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10] The chromatographic separation isolates the target analyte from matrix interferences, while mass spectrometry provides definitive identification based on its unique mass fragmentation pattern. An external calibration curve built from accurately diluted standards allows for the precise quantification of the analyte in an unknown sample.

Materials:

- Certified Stock Solution (from Protocol 3.1)
- High-purity ethanol
- Volumetric flasks and pipettes for serial dilutions
- GC vials (2 mL) with septa caps
- GC-MS system equipped with an autosampler
- Appropriate GC column (e.g., DB-5ms or DB-FFAP for polar/non-polar separation)[11]

Procedure:

- Prepare Calibration Standards:
 - Perform a serial dilution from the stock solution to create a series of at least 5 calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 $\mu\text{g/mL}$ (ppm).
 - Trustworthiness: This multi-point calibration is more robust than a single-point calibration, as it verifies the linearity of the instrument's response across a range of concentrations.
- Sample Preparation:
 - Prepare the unknown sample by dissolving a known weight or volume in the same solvent (ethanol) used for the standards. The dilution factor should be chosen to ensure the final concentration of the target analyte falls within the range of the calibration curve.
 - Filter the sample if it contains particulates.


- Instrumental Analysis:

- Set up the GC-MS method. Typical parameters are provided in the table below. These should be optimized for your specific instrument and application.
- Inject the calibration standards in order of increasing concentration, followed by the unknown sample(s). Inject a solvent blank between samples to prevent carryover.

Parameter	Typical Setting	Rationale
Injection Port Temp.	250 °C	Ensures rapid volatilization of the analyte. [11]
Injection Mode	Splitless (for trace analysis) or Split (10:1)	Splitless mode enhances sensitivity for low concentrations.
Column	DB-5ms (30m x 0.25mm, 0.25µm)	A non-polar column providing good general-purpose separation.
Oven Program	40°C (hold 2 min), ramp to 250°C @ 10°C/min	A standard temperature ramp to separate compounds by boiling point.
Carrier Gas	Helium, constant flow @ 1.0 mL/min	Inert carrier gas for optimal chromatographic performance.
MS Transfer Line	280 °C	Prevents condensation of analytes before entering the mass spec.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
MS Mode	Scan (m/z 40-300) or SIM	Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced quantification sensitivity.

- Data Processing:

- Identification: Confirm the identity of the **2-Isopropyl-4,5-dimethylthiazole** peak in the chromatogram by matching its retention time with that of the standards and its mass spectrum with a reference library (e.g., NIST).[\[12\]](#)
- Quantification: Integrate the peak area of the target ion for each calibration standard.
- Calibration Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.995 is considered acceptable.
- Calculate Sample Concentration: Use the peak area of the analyte in the unknown sample and the calibration curve equation to calculate its concentration. Remember to account for the initial dilution factor.

[Click to download full resolution via product page](#)

Workflow for quantification using GC-MS and external standards.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Characterization

Objective: To use **2-Isopropyl-4,5-dimethylthiazole** as a retention time and aroma character reference standard in a GC-O analysis.

Causality: GC-O combines instrumental separation with human sensory perception, allowing analysts to identify which specific compounds in a mixture are responsible for its aroma.^[11] Using known standards like **2-Isopropyl-4,5-dimethylthiazole** is crucial for calibrating the human detector (the "sniffer") and confirming the identity of aroma-active peaks in an unknown sample.

Procedure:

- Analyst Training: Before analyzing unknown samples, the sensory panelist should first analyze a diluted standard of **2-Isopropyl-4,5-dimethylthiazole** (e.g., 10 ppm in ethanol). This serves two purposes:
 - It locks the analyst's memory to the specific "nutty, roasted" aroma of the compound.
 - It confirms the retention time of the compound on the specific GC column being used.
- Sample Analysis: The unknown sample extract is then injected and analyzed under the same GC conditions.
- Data Collection: The analyst records the retention time and provides a detailed description of every aroma they perceive at the olfactometry port.
- Confirmation: If an aroma event in the unknown sample occurs at the same retention time as the **2-Isopropyl-4,5-dimethylthiazole** standard and is described with similar descriptors ("nutty," "roasted"), this provides strong evidence for its presence. This tentative identification can then be confirmed by the corresponding MS data.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a powerful and versatile tool for flavor analysis. When used according to validated protocols, it serves as a reliable standard for both instrumental quantification and sensory identification. The methodologies detailed in this application note provide a robust framework for its use, ensuring accuracy, reproducibility, and trustworthiness in research, development, and quality control settings. Adherence to these protocols will enable scientists to confidently identify and quantify this key aroma compound, leading to a deeper understanding and control of flavor profiles in a wide range of applications.

References

- Cheméo. (n.d.). Chemical Properties of **2-Isopropyl-4,5-dimethylthiazole** (CAS 53498-30-9).
- PubChem. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole. National Center for Biotechnology Information.
- NIST. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**. NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
- SIELC Technologies. (2018). 2-Isopropyl-4-methylthiazole.
- Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier.
- BOSS CHEMICAL. (n.d.). 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7.
- AOC. (2025). Enhancing Savory Profiles: The Role of 2-Isopropyl-4-Methyl Thiazole in Food.
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- MellNova. (n.d.). Enhance Your Flavors: Understanding 2-Isopropyl-4-Methylthiazole for Food & Fragrance.
- NIST. (n.d.). Mass spectrum of **2-Isopropyl-4,5-dimethylthiazole**. NIST Chemistry WebBook.
- The LRI & Odour Database. (n.d.). **2-isopropyl-4,5-dimethylthiazole**.
- Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE | FEMA 3555.
- The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole.
- Environmental Measurement Center. (n.d.). III Analytical Methods.
- Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.

- National Institutes of Health. (2025). Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis.... PMC.
- 2a biotech. (n.d.). **2-ISOPROPYL-4,5-DIMETHYLTHIAZOLE**.
- FlavScents. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
- The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
- Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-4,5-dihydrothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]
- 2. 2-Isopropyl-4,5-dimethylthiazole | C8H13NS | CID 40787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Isopropyl-4,5-dimethylthiazole [webbook.nist.gov]
- 4. 2-isopropyl-4,5-dimethyl thiazole [flavscents.com]
- 5. thegoodsentscompany.com [thegoodsentscompany.com]
- 6. Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier [sinofoodsupply.com]
- 7. chemimpex.com [chemimpex.com]
- 8. eurochemicals.com [eurochemicals.com]
- 9. 2-Isopropyl-4-methyl thiazole CAS#: 15679-13-7 [m.chemicalbook.com]
- 10. env.go.jp [env.go.jp]
- 11. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Isopropyl-4,5-dimethylthiazole [webbook.nist.gov]
- To cite this document: BenchChem. [Application Note: 2-Isopropyl-4,5-dimethylthiazole as a Flavor Standard]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584073#using-2-isopropyl-4-5-dimethylthiazole-as-a-flavor-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com